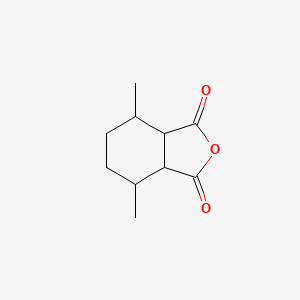
1,3-Isobenzofurandione, hexahydro-4,7-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethylcyclohexane-1,2-dicarboxylic anhydride is an organic compound with the molecular formula C10H14O3 It is a derivative of cyclohexane, characterized by the presence of two methyl groups at the 3 and 6 positions and an anhydride functional group at the 1 and 2 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylcyclohexane-1,2-dicarboxylic anhydride typically involves the Diels-Alder reaction. This reaction is between buta-1,3-diene and dimethylmaleic anhydride, yielding the desired cyclohexane derivative . The reaction conditions often require elevated temperatures and the presence of a solvent such as toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation are employed to obtain the pure product.
化学反应分析
Types of Reactions: 3,6-Dimethylcyclohexane-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to diols or other reduced forms.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of 3,6-dimethylcyclohexane-1,2-dicarboxylic acid.
Reduction: Formation of 3,6-dimethylcyclohexane-1,2-diol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3,6-Dimethylcyclohexane-1,2-dicarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3,6-Dimethylcyclohexane-1,2-dicarboxylic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
- 1,2-Dimethylcyclohexane-1,2-dicarboxylic anhydride
- Cyclohexane-1,2-dicarboxylic anhydride
- Dimethylmaleic anhydride
Comparison: 3,6-Dimethylcyclohexane-1,2-dicarboxylic anhydride is unique due to the presence of two methyl groups at the 3 and 6 positions, which can influence its reactivity and physical properties. Compared to its analogs, this compound may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications .
属性
分子式 |
C10H14O3 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
4,7-dimethyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-5-3-4-6(2)8-7(5)9(11)13-10(8)12/h5-8H,3-4H2,1-2H3 |
InChI 键 |
DKEVJZAPFJJLJS-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C2C1C(=O)OC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


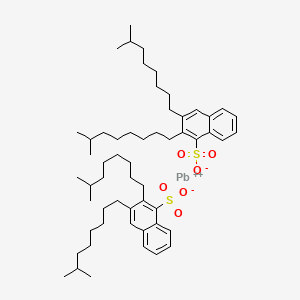
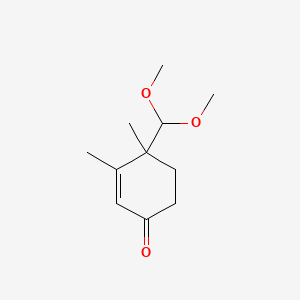

![4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13804700.png)

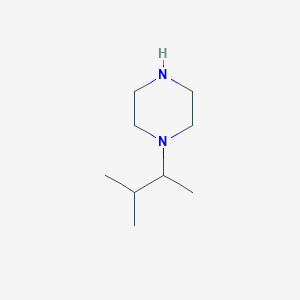
![9,10-Anthracenedione, 1,5-dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)-](/img/structure/B13804704.png)
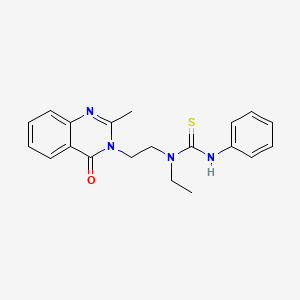
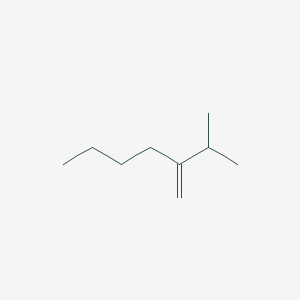
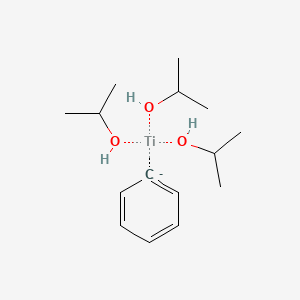
![Phenol, 2,2'-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis-](/img/structure/B13804721.png)
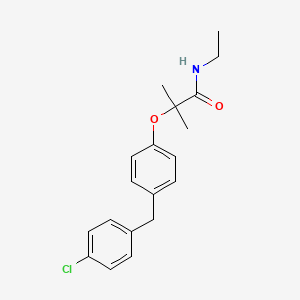
![2-[(2E)-2-hydroxyiminopropyl]phenol](/img/structure/B13804729.png)

